molecular formula C16H20N2O7 B3151542 N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester CAS No. 7148-24-5

N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester

Cat. No. B3151542
CAS RN: 7148-24-5
M. Wt: 352.34 g/mol
InChI Key: OTQQWHKIMACEHP-UHFFFAOYSA-N
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Description

“N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester” is a complex organic compound. It likely contains a nitrobenzoyl group (a benzene ring with a nitro group and a carbonyl group), an L-glutamic acid moiety (an amino acid), and a diethyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. The nitrobenzoyl group would contribute a benzene ring, the L-glutamic acid would add an amino acid structure, and the diethyl ester group would add an ester linkage .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced, or the ester could be hydrolyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with nitrobenzoyl groups often have strong electron-withdrawing effects . The presence of an ester could make the compound susceptible to reactions like hydrolysis .

Scientific Research Applications

Synthesis in Anticancer Agents

N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester has been utilized in the synthesis of anticancer agents. A study outlines a new synthetic method for an intermediate of methotrexate, a widely known anticancer drug. This process involves the condensation of p-nitrobenzoyl chloride with diethyl-L-glutamate, followed by Fischer esterification reaction with ethanol. The resultant product plays a crucial role in the formation of methotrexate diethylester (Yu Euy Kyung & Ryu Seoung Ryuall, 1993).

Derivative Synthesis for Biological Testing

Another study discusses the synthesis of N-[4-(2-Naphthyl)]- and N-[4-(2-thienyl)methylaminobenzoyl]-dl-glutamic acids from halogen derivatives for biological testing. These derivatives, synthesized using diethyl p-aminobenzoyl-dl-glutamate, are significant for various biological applications (S. L. Gurina et al., 1968).

Heterocyclic Bioisosteres of Excitatory Amino Acid Antagonists

A series of heterocyclic analogues of glutamic acid diethyl ester, an antagonist at central excitatory amino acid receptors, were synthesized and tested. These studies contribute significantly to understanding the pharmacology of excitatory amino acids (U. Madsen et al., 1990).

Chiral Stationary Phase Preparation in HPLC

In high-performance liquid chromatography (HPLC), poly(L-glutamic acid ethyl ester) has been synthesized and used to prepare a chiral stationary phase. This application is critical for separating enantiomers and isomers in analytical chemistry (Yang Can-y, 2014).

Development of Organogels

New L-glutamic acid-based dendritic compounds were designed, including N-(2-naphthacarbonyl)-L-glutamic acid diethyl ester. This compound was used in the formation of stable gels in various solvents, contributing to the field of supramolecular organogel systems (Yuangang Li et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on its specific biological targets .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a new synthetic compound, future work could involve exploring its potential applications, studying its properties in more detail, or optimizing its synthesis .

properties

IUPAC Name

diethyl (2S)-2-[(4-nitrobenzoyl)amino]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c1-3-24-14(19)10-9-13(16(21)25-4-2)17-15(20)11-5-7-12(8-6-11)18(22)23/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQQWHKIMACEHP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264988
Record name 1,5-Diethyl N-(4-nitrobenzoyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7148-24-5
Record name 1,5-Diethyl N-(4-nitrobenzoyl)-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7148-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Diethyl N-(4-nitrobenzoyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl N-(4-nitrobenzoyl)-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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